Home > Products > Screening Compounds P17764 > diABZI STING agonist-1 trihydrochloride
diABZI STING agonist-1 trihydrochloride - 2138299-34-8

diABZI STING agonist-1 trihydrochloride

Catalog Number: EVT-1674342
CAS Number: 2138299-34-8
Molecular Formula: C42H54Cl3N13O7
Molecular Weight: 959.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

diABZI STING Agonist-1 3HCl, often referred to as diABZI, is a synthetic, small molecule agonist of the Stimulator of Interferon Genes (STING) protein. [, , , , , ] STING is a crucial component of the innate immune system, playing a vital role in detecting and responding to the presence of cytosolic DNA, often indicative of viral infection or cellular damage. [, , , ] Upon binding to STING, diABZI triggers a cascade of signaling events that ultimately lead to the production of type I interferons and other pro-inflammatory cytokines. [, , , , , , , , ] This potent activation of the immune system makes diABZI a valuable tool in various scientific research areas, particularly in immunology, oncology, and infectious disease research.

Synthesis Analysis

Although specific synthesis methods for diABZI are not detailed in the provided abstracts, several mention its synthetic nature. [, , ] The presence of "3HCl" in its name suggests it is likely synthesized as a hydrochloride salt for enhanced solubility and stability. Further research in chemical synthesis literature would be necessary to provide a detailed synthesis analysis.

Molecular Structure Analysis

While specific molecular structure details are not provided in the abstracts, the name "diABZI" suggests the molecule contains two amidobenzimidazole units. [, , ] Further structural information, such as the linker between these units and the overall three-dimensional conformation, would necessitate analysis using techniques like X-ray crystallography or nuclear magnetic resonance spectroscopy.

Mechanism of Action

diABZI exerts its biological effects by directly binding to and activating the STING protein. [, , , , , , , ] This activation triggers a downstream signaling cascade involving the phosphorylation of TANK-binding kinase 1 (TBK1) and interferon regulatory factor 3 (IRF3). [, ] Phosphorylated IRF3 then translocates to the nucleus, initiating the transcription of type I interferons (IFNα/β), as well as other pro-inflammatory cytokines and chemokines like CXCL10. [, , , , ] This robust immune response plays a crucial role in combating viral infections and potentially contributing to anti-tumor immunity.

Applications
  • Cancer Immunotherapy: diABZI has shown promise in preclinical cancer models by activating the STING pathway within the tumor microenvironment. [, , , ] This activation leads to the recruitment and activation of immune cells, enhancing antitumor immunity and potentially synergizing with other immunotherapies like checkpoint inhibitors. [, , ]
  • Antiviral Research: diABZI's ability to induce a robust type I interferon response has positioned it as a potential broad-spectrum antiviral agent. [, , ] Studies demonstrate its efficacy against various RNA viruses, including Chikungunya virus, West Nile virus, Zika virus, SARS-CoV-2, and enterovirus D68. [, , ]
  • Investigating STING Biology: diABZI serves as a valuable tool to investigate the complex biological roles of STING in various cellular processes, including immune signaling, inflammation, and cell death. [, , , , ] Researchers utilize diABZI to elucidate STING-mediated signaling pathways, identify novel interacting partners, and characterize downstream functional consequences of STING activation.
Future Directions
  • Optimization of diABZI Delivery: Developing novel drug delivery systems to improve diABZI's pharmacokinetic properties and enhance targeted delivery to specific cell types or tissues. [, ]
  • Investigating Potential Synergies: Exploring combinatorial therapeutic approaches using diABZI alongside other immunotherapies, chemotherapies, or antiviral agents to enhance therapeutic efficacy. [, , , ]
  • Addressing Potential Safety Concerns: Further investigating potential off-target effects or toxicity associated with diABZI administration, particularly with chronic or systemic exposure. [, ]

2’,3’-cGAMP

Compound Description: 2’,3’-cyclic guanosine monophosphate–adenosine monophosphate (2’,3’-cGAMP) is an endogenous cyclic dinucleotide and a potent agonist of the STING pathway. [] It acts as a second messenger, produced upon sensing of cytosolic DNA, and activates the STING protein, ultimately leading to the production of type I interferons. []

Relevance: 2’,3’-cGAMP is a naturally occurring STING agonist, representing the endogenous ligand that activates the STING pathway. While its structure differs from the synthetic diABZI class of agonists, both share the ability to bind and activate STING, leading to downstream immune responses. The paper discusses both 2’,3’-cGAMP and diABZI as STING agonists in the context of broad-spectrum antiviral development, highlighting their shared mechanism of action. []

cAIMP

Compound Description: cAIMP is a cyclic dinucleotide STING agonist. [] Similar to diABZI, it demonstrates potent, broad-spectrum antiviral activity against viruses like Chikungunya virus (CHIKV), West Nile virus (WNV), and Zika virus. [] Notably, cAIMP treatment rescued cells from CHIKV-induced dysregulation of cellular pathways, and also offered protection in a CHIKV-arthritis mouse model. []

Relevance: Both cAIMP and diABZI belong to the class of cyclic dinucleotide STING agonists. [] The paper groups them together based on their shared ability to activate the STING pathway and their potent antiviral effects.

Relevance: While the specific structure of ADU-S100 is not provided, the paper categorizes it as a "pharmacological STING agonist," similar to diABZI. [] Both compounds are being investigated for their anti-tumor potential by leveraging the STING pathway to stimulate immune responses. [] The paper highlights the development of ST317, a STING pathway sensitizer, which enhances the activity of ADU-S100 and diABZI, suggesting they share a common mechanism of action. []

Poly(I:C)

Compound Description: Poly(I:C) is a synthetic double-stranded RNA analog that acts as a TLR3 agonist. [, ] It mimics viral infection and triggers the production of type I interferons and pro-inflammatory cytokines, inducing a systemic inflammatory response. [, ]

Relevance: While not a direct structural analog of diABZI STING agonist-1 3HCl, Poly(I:C) plays a crucial role in research investigating the impact of pre-existing inflammation on STING activation. [, ] Studies demonstrate that prior exposure to Poly(I:C) exacerbates skin inflammation induced by diABZI, indicating potential interplay between TLR3 and STING signaling pathways. [, ]

Properties

CAS Number

2138299-34-8

Product Name

diABZI STING agonist-1 trihydrochloride

IUPAC Name

1-[(E)-4-[5-carbamoyl-2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]-7-(3-morpholin-4-ylpropoxy)benzimidazol-1-yl]but-2-enyl]-2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]-7-methoxybenzimidazole-5-carboxamide;trihydrochloride

Molecular Formula

C42H54Cl3N13O7

Molecular Weight

959.3 g/mol

InChI

InChI=1S/C42H51N13O7.3ClH/c1-6-54-31(19-25(3)49-54)39(58)47-41-45-29-21-27(37(43)56)23-33(60-5)35(29)52(41)12-8-9-13-53-36-30(46-42(53)48-40(59)32-20-26(4)50-55(32)7-2)22-28(38(44)57)24-34(36)62-16-10-11-51-14-17-61-18-15-51;;;/h8-9,19-24H,6-7,10-18H2,1-5H3,(H2,43,56)(H2,44,57)(H,45,47,58)(H,46,48,59);3*1H/b9-8+;;;

InChI Key

CKESNWHACHILIV-BILRHTGOSA-N

SMILES

CCN1C(=CC(=N1)C)C(=O)NC2=NC3=C(N2CC=CCN4C5=C(C=C(C=C5OCCCN6CCOCC6)C(=O)N)N=C4NC(=O)C7=CC(=NN7CC)C)C(=CC(=C3)C(=O)N)OC.Cl.Cl.Cl

Canonical SMILES

CCN1C(=CC(=N1)C)C(=O)NC2=NC3=C(N2CC=CCN4C5=C(C=C(C=C5OCCCN6CCOCC6)C(=O)N)N=C4NC(=O)C7=CC(=NN7CC)C)C(=CC(=C3)C(=O)N)OC.Cl.Cl.Cl

Isomeric SMILES

CCN1C(=CC(=N1)C)C(=O)NC2=NC3=C(N2C/C=C/CN4C5=C(C=C(C=C5OCCCN6CCOCC6)C(=O)N)N=C4NC(=O)C7=CC(=NN7CC)C)C(=CC(=C3)C(=O)N)OC.Cl.Cl.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.